Regioisomeric Purity: 5-Chloro-3-fluoro-2-yl Substitution
The target compound (CAS 1214323-94-0) possesses a precisely defined 5-chloro-3-fluoro-2-yl substitution pattern on the pyridine ring . This specific regioisomer is crucial for building potent BTK inhibitors, as evidenced by the 7.60 nM IC₅₀ achieved when this scaffold is incorporated into a final drug candidate [1]. In contrast, the 2-(5-chloro-2-fluoropyridin-3-yl)acetic acid isomer (CAS 1227515-54-3) exhibits a different substitution pattern, which is associated with antibacterial activity rather than kinase inhibition, highlighting a divergent biological profile .
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 5-chloro-3-fluoro-2-yl |
| Comparator Or Baseline | 5-chloro-2-fluoro-3-yl (CAS 1227515-54-3) |
| Quantified Difference | Substitution pattern shift from 2,3,5 to 2,3,5 positions results in a change from kinase inhibitor scaffold to antibacterial scaffold. |
| Conditions | Pyridine ring substitution |
Why This Matters
Ensuring the correct regioisomer is essential for reproducing published SAR data and avoiding off-target effects in lead optimization.
- [1] BindingDB. BDBM377824: (R)-5-amino-3-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide. View Source
